molecular formula C12H13NO5 B556307 BZ-Asp-ome CAS No. 82933-21-9

BZ-Asp-ome

Cat. No.: B556307
CAS No.: 82933-21-9
M. Wt: 251.23 g/mol
InChI Key: QKUIURWOJPUEOY-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BZ-Asp-ome, also known as (S)-3-benzamido-4-methoxy-4-oxobutanoic acid, is an aspartic acid derivative . It is primarily used for research and development purposes .


Synthesis Analysis

The synthesis of this compound involves the use of N-benzoyl serine methyl ester-O-mesylate as an alanyl transfer synthon . This synthon has been transformed to N-benzoyl phenylalanine methyl ester, N-benzoyl leucine methyl ester, and N-benzoyl tryptophan methyl ester via reaction with appropriate organo cuprate reagents . In principle, as many as 14 of the twenty coded amino acids could be derived in a similar manner from this synthon .


Molecular Structure Analysis

The molecular formula of this compound is C12H13NO5 . Its average mass is 251.235 Da and its monoisotopic mass is 251.079376 Da .


Chemical Reactions Analysis

This compound has been transformed from N-benzoyl phenylalanine methyl ester (BzN-Phe-OMe) in good yields via controlled oxidation with RuO4 in aqueous acetonitrile .

Scientific Research Applications

  • Enzymatic Synthesis of Tripeptides : The tripeptide Bz-Arg-Gly-Asp(-OMe)-OH was synthesized using an enzymatic method. This process involved the synthesis of Bz-Arg-Gly-OEt by trypsin in ethanol containing 0.1 M Tris/HCl buffer and the incorporation of H-Asp(-OMe)(2) into Bz-Arg-Gly-OEt using chymopapain in CHES/NaOH buffer. The study highlighted the impact of buffer content and reaction media on the yield and rate of synthesis, indicating a broader substrate specificity of chymopapain at the S(1) site (So, Shin, & Kim, 2000).

  • Protease-Catalyzed Synthesis in Aqueous Medium : The synthesis of N-benzoyl-argininylglycylasparagine methyl ester (Bz-Arg-Gly-Asp-OMe), a precursor tripeptide, was catalyzed by papain in a full aqueous medium. This process was performed under kinetic control at alkaline pH. Factors such as water content, temperature, and molar ratio of substrates were examined for their effects on the yield of Bz-Arg-Gly-Asp-OMe (Hou et al., 2007).

  • Genetic Code Evolution Studies : Research into the genesis of coded α-amino acids, including Bz-Asp-OMe, has provided insights into the evolutionary aspects of the genetic code. This includes the study of pathways leading to the synthesis of α-amino acids and the selective replacement of one amino acid with another in peptides, which is crucial for understanding biological changes (Ranganathan, Ranganathan, & Bamezai, 1984).

Safety and Hazards

BZ-Asp-ome is intended for research and development use only and is not for medicinal, household, or other use . It is advised to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes . Use of personal protective equipment, including tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US), is recommended .

Mechanism of Action

Target of Action

BZ-ASP-OME, also known as (3S)-3-benzamido-4-methoxy-4-oxobutanoic acid or this compound, primarily targets caspases, a family of cysteine proteases that play a key role in the induction of apoptosis . Caspases are synthesized as inactive precursors and are activated through a series of proteolytic cleavages .

Mode of Action

This compound acts as an inhibitor of these caspases. It inhibits apoptosis by preventing the processing of CPP32, a crucial caspase, to its active form . This inhibition is achieved by the compound irreversibly binding to the catalytic site of the caspases . By inhibiting the activity of multiple caspases, this compound can block many different biological processes including inflammasome activation and the induction of apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the apoptosis pathway. Apoptosis, or programmed cell death, is a crucial process in maintaining cellular homeostasis. It involves a series of biochemical events leading to changes in cell morphology, including cell shrinkage, nuclear fragmentation, chromatin condensation, and formation of apoptotic bodies . By inhibiting caspases, this compound disrupts this pathway, leading to increased cell survival .

Result of Action

The primary result of this compound’s action is the inhibition of apoptosis, leading to increased cell survival . This can have significant implications in various biological contexts. For example, in cancer cells, where apoptosis is often dysregulated, the ability to inhibit apoptosis could contribute to the survival and proliferation of these cells .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the compound’s stability and its ability to interact with its targets . Furthermore, the compound’s action can also be influenced by the cellular environment, including the presence of other signaling molecules, the state of the target proteins, and the overall health and status of the cell.

Properties

IUPAC Name

(3S)-3-benzamido-4-methoxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c1-18-12(17)9(7-10(14)15)13-11(16)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,13,16)(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKUIURWOJPUEOY-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)O)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC(=O)O)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.